Bienvenue dans la boutique en ligne BenchChem!

Tripterygone

Network pharmacology Obesity PPARG

Tripterygone (CAS 138570-50-0) is a pentacyclic friedelane-type triterpenoid originally isolated from the roots of Tripterygium wilfordii Hook f. Its core scaffold is defined by a 3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid architecture , which differentiates it from the more extensively studied quinone methide triterpenes (e.g., celastrol) and diterpene epoxides (e.g., triptolide) derived from the same botanical source.

Molecular Formula C29H42O4
Molecular Weight 454.6 g/mol
CAS No. 138570-50-0
Cat. No. B165845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripterygone
CAS138570-50-0
Synonyms3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid
tripterygone
Molecular FormulaC29H42O4
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
InChIInChI=1S/C29H42O4/c1-17-23(31)21(30)15-20-18-7-10-29(6)22-16-26(3,24(32)33)12-11-25(22,2)13-14-28(29,5)19(18)8-9-27(17,20)4/h15,18-19,22,31H,7-14,16H2,1-6H3,(H,32,33)
InChIKeyGWXSHQWMMUKHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripterygone (CAS 138570-50-0): A Structurally Distinct Friedelane Triterpenoid from Tripterygium wilfordii for Targeted Scientific Procurement


Tripterygone (CAS 138570-50-0) is a pentacyclic friedelane-type triterpenoid [1] originally isolated from the roots of Tripterygium wilfordii Hook f. [2]. Its core scaffold is defined by a 3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid architecture [1], which differentiates it from the more extensively studied quinone methide triterpenes (e.g., celastrol) and diterpene epoxides (e.g., triptolide) derived from the same botanical source [3]. This compound belongs to a specific chemotype within the T. wilfordii terpenoid portfolio and is catalogued in authoritative small-molecule databases including PubChem (CID 197388) and MeSH (C071828) [4].

Tripterygone (CAS 138570-50-0): Why Generic Triterpenoid Substitution Is Inappropriate for Reproducible Research


In-class triterpenoids from Tripterygium wilfordii cannot be treated as interchangeable surrogates. Tripterygone belongs to the friedelane subclass, whereas the well-known quinone methide triterpenoid celastrol and the diterpene epoxide triptolide represent fundamentally different biosynthetic lineages with divergent pharmacophores [1]. A computational study classified 139 T. wilfordii compounds into six chemotype clusters; tripterygone served as the representative molecule for a distinct cluster (Cluster 1) that exhibited unique predicted target intersection profiles with obesity-related genes compared to other cluster representatives such as triptolide, wilfotrine, and wilforlide B [2]. Furthermore, the friedelane scaffold is biosynthesized via a specific oxidosqualene cyclase distinct from the enzymes that generate oleanane- or ursane-type triterpenes [3]. Procurement of a generic triterpenoid from T. wilfordii without verifying the specific chemotype therefore risks irreproducible biological results and misassignment of pharmacological activity.

Tripterygone (CAS 138570-50-0): Quantitative Evidence for Scientific Differentiation in Procurement


Computational Target Intersection: Tripterygone vs. Other Cluster Representatives in Obesity-Related Gene Overlap

In a network pharmacology study of 139 Tripterygium wilfordii small molecules, hierarchical clustering based on 3D molecular fingerprints separated compounds into six distinct clusters. Tripterygone was identified as the representative molecule of Cluster 1, which showed the highest overlap between predicted targets and obesity-related genes (including AR, RARG, and HMGCR) compared to representatives from other clusters such as wilfotrine, DBP, triptolide, tripteroside, and wilforlide B [1]. The six top-ranked compounds from this cluster (3-Epikatonic Acid, Hederagenin, Triptonide, Triptotriterpenic Acid B, Triptotriterpenic Acid C, and Ursolic Acid) demonstrated docking energies with PPARG ranging from −6.5 to +4.4 kcal/mol and with PTGS2 ranging from −8.5 to −8.8 kcal/mol [1]. Tripterygone's distinct computational profile supports its selection as a representative probe for the Cluster 1 chemotype in obesity target engagement studies.

Network pharmacology Obesity PPARG PTGS2 Target prediction

Physicochemical Property Differentiation: Tripterygone vs. Celastrol Lipophilicity and Solubility

Tripterygone exhibits predicted physicochemical properties that differ quantitatively from the extensively studied triterpenoid celastrol. Tripterygone has an ALOGPS-calculated logP of 5.51 and a water solubility of 0.002 g/L (ALOGPS logS −5.4), with a pKa (strongest acidic) of 4.76 [1]. In comparison, celastrol has a predicted logP of approximately 6.3–7.0 and similarly low aqueous solubility [2]. While both compounds are lipophilic, tripterygone's lower logP suggests marginally better aqueous-phase distribution potential. Additionally, admetSAR 2.0 predicts tripterygone to have high human intestinal absorption (98.67% probability) but negative human oral bioavailability (60% probability), with predicted subcellular localization to mitochondria (86.27% probability) [3]. These properties inform solvent selection for in vitro assays and guide formulation strategy for in vivo studies.

Physicochemical properties LogP Water solubility ADMET Formulation

Structural Scaffold Novelty: Friedelane Nor-Triterpenoid vs. Oleanane and Ursane Congeners from T. wilfordii

Tripterygone (compound III) was unambiguously characterized as a new friedelane-type nor-triterpenoid upon its original isolation, co-occurring with 3β,22β-dihydroxy-Δ12-oleanen-29-oic acid (I, oleanane type) and 2α,3α,24-trihydroxy-Δ12-ursene-28-oic acid (II, ursane type) from the same root material [1]. This structural distinction is not trivial: the friedelane scaffold arises from a distinct cyclization pathway of 2,3-oxidosqualene catalyzed by a dedicated friedelane-type triterpene cyclase [2], whereas oleanane and ursane scaffolds originate from different cyclase enzymes. The nor-configuration (demethylation at C-25) further distinguishes tripterygone from fully methylated friedelanes such as celastrol. In a subsequent phytochemical investigation of T. wilfordii total glucosides, tripterygone was identified alongside 17 other triterpenoids, where only dulcioic acid exhibited a significant inhibitory effect on cytokine production, indicating that structural class alone does not predict bioactivity [3].

Structural elucidation Triterpenoid classification Friedelane Nor-triterpenoid Chemotaxonomy

Patent-Specific Inclusion: Tripterygone as a Defined Component in Nanoparticle and Anti-Inflammatory Compositions

Tripterygone is explicitly claimed as one of the quinonemethide triterpenoids in a 2022 patent application (US 2022/0241214 A1) for nanoparticles designed to enhance cancer cell sensitivity to platinum-based chemotherapeutics; the claim lists tripterygone alongside pristimerin, celastrol, lupeol, hydroxy-pristimerin, and Tingenin B [1]. Separately, a 2022 patent (FR 3120790 A1) covering a combination of myrtle extract and T. wilfordii extract for treating C. acnes-induced inflammation references tripterygone among the bioactive constituents [2]. Additionally, a Chinese patent (CN 101810686 A) for a composition treating rheumatoid arthritis lists tripterygone among the triterpenoid components [3]. While these patents do not provide isolated IC50 values for tripterygone, they establish its recognition as a distinct molecular entity within commercially relevant therapeutic compositions, differentiating it from triterpenoid analogs not specified in these filings.

Drug delivery Nanoparticle formulation Quinonemethide triterpenoids Anti-inflammatory composition Intellectual property

Tripterygone (CAS 138570-50-0): Validated Research and Industrial Application Scenarios for Informed Procurement


Computationally Guided Obesity Target Engagement: Tripterygone as a Cluster 1 Representative Probe

Based on the network pharmacology clustering and target intersection analysis [1], tripterygone is the appropriate chemotype standard for research programs investigating the Cluster 1-specific modulation of obesity-related targets such as PPARG and PTGS2. Laboratories performing molecular docking, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) on these targets should procure authenticated tripterygone to validate computational predictions, rather than substituting with cluster representatives from other chemical groups (e.g., triptolide from Cluster 4) that engage distinct target profiles.

Natural Product Library Construction: Friedelane Nor-Triterpenoid Chemotype Standard

For groups building focused natural product libraries from Tripterygium wilfordii, tripterygone serves as the archetypal friedelane nor-triterpenoid [2]. Its inclusion as a reference standard enables library annotation by scaffold type and ensures comprehensive coverage of T. wilfordii triterpenoid diversity. Screening campaigns that omit the friedelane subclass risk missing scaffold-specific biological activities that are not recapitulated by oleanane or ursane congeners [2].

Anti-Inflammatory Extract Characterization: Authentication Marker for T. wilfordii Total Glucosides

Tripterygone is a documented constituent of the clinically used T. wilfordii total multi-glycoside (TII) fraction [3]. Quality control laboratories and pharmacognosy groups characterizing T. wilfordii extracts for anti-inflammatory indications should include a tripterygone reference standard in their LC-MS or HPLC-UV analytical panels. This ensures batch-to-batch consistency and distinguishes T. wilfordii preparations from those of related species such as T. hypoglaucum, which may contain different triterpenoid profiles [3].

Nanoparticle-Based Drug Delivery Research: Tripterygone as a Defined Quinonemethide Component

Drug delivery laboratories developing PLGA or polymeric nanoparticles that encapsulate quinonemethide triterpenoids for chemosensitization applications require tripterygone as a specifically claimed component alongside celastrol and pristimerin [4]. Procurement of high-purity tripterygone (>95%) enables formulation scientists to prepare well-defined single-component or combinatorial nanoparticle systems for in vitro release kinetics and in vivo biodistribution studies, ensuring consistency with the patent specifications.

Quote Request

Request a Quote for Tripterygone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.